1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring. The presence of the Fmoc group makes it particularly useful in peptide synthesis, where it serves as a temporary protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected piperidine derivative. This can be achieved through the reaction of 3,3-dimethylpiperidine-2-carboxylic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated peptide synthesizers, which can handle large quantities of reagents and provide precise control over reaction conditions. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a building block for the development of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group temporarily protects the amino group of amino acids, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in similar applications but with different functional groups.
Uniqueness
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid is unique due to its specific combination of the Fmoc protecting group and the 3,3-dimethylpiperidine-2-carboxylic acid moiety. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2)12-7-13-24(20(23)21(25)26)22(27)28-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABBJODXDVWFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1697232-27-1 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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